3,4-Dimethylphenyl acetate 3,4-Dimethylphenyl acetate 3,4-Xylyl acetate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 22618-23-1
VCID: VC0516010
InChI: InChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3
SMILES: CC1=C(C=C(C=C1)OC(=O)C)C
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

3,4-Dimethylphenyl acetate

CAS No.: 22618-23-1

Cat. No.: VC0516010

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,4-Dimethylphenyl acetate - 22618-23-1

Specification

CAS No. 22618-23-1
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name (3,4-dimethylphenyl) acetate
Standard InChI InChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3
Standard InChI Key ZFIOOTIKKICLOR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OC(=O)C)C
Canonical SMILES CC1=C(C=C(C=C1)OC(=O)C)C
Appearance Solid powder
Boiling Point 235.0 °C
Melting Point 22.0 °C

Introduction

Structural Characteristics and Identification

Molecular Architecture

3,4-Dimethylphenyl acetate consists of a phenyl ring with methyl substituents at the 3- and 4-positions and an acetyloxy group (-OAc) at the 1-position. The planar aromatic ring and electron-donating methyl groups influence its electronic distribution, enhancing reactivity toward electrophilic substitution. X-ray crystallography of related compounds, such as N-(3,4-dimethylphenyl)acetamide, reveals that substituent positioning affects molecular conformation and intermolecular interactions, such as hydrogen bonding .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
CAS Registry Number22618-23-1
Density1.1 ± 0.1 g/cm³
Boiling Point297.3 ± 9.0 °C at 760 mmHg

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum (CDCl₃, 300 MHz) displays distinct peaks: δ 7.11 (d, J = 8.1 Hz, 1H), 6.85 (d, J = 2.3 Hz, 1H), 6.80 (dd, J = 8.1, 2.5 Hz, 1H), and singlet resonances for methyl groups at δ 2.28, 2.24, and 2.23 . The ¹³C NMR spectrum confirms the acetyl group (δ 169.8 ppm) and aromatic carbons .

Synthesis and Industrial Production

Conventional Synthesis Routes

The most common synthesis involves acetylation of 3,4-dimethylphenol using acetic anhydride or acetyl chloride. A typical procedure employs triethylamine (3.0 equiv.) and 4-dimethylaminopyridine (2 mol%) in dichloromethane, yielding 3,4-dimethylphenyl acetate with >97% purity . Alternative methods utilize POCl₃-mediated chlorination of isobutyric acid followed by Friedel-Crafts alkylation with benzene, achieving yields up to 79% .

Scalable Industrial Methods

Continuous flow reactors optimize large-scale production by enhancing reaction control and reducing byproducts. For instance, combining 3,4-dimethylphenol with acetic anhydride in a flow system at 40–60°C minimizes side reactions and improves throughput. Post-synthesis purification often involves fractional distillation or recrystallization from isopropanol-water mixtures .

Table 2: Synthetic Method Comparison

MethodReagentsYieldPuritySource
AcetylationAc₂O, NEt₃, DMAP>95%99.5%
Chlorination/AlkylationPOCl₃, AlCl₃, benzene79%98%

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a boiling point of 297.3°C and a flash point of 194.4°C, indicating moderate thermal stability . Differential scanning calorimetry (DSC) of analogs like N-(3,4-dimethylphenyl)acetamide reveals melting points near 150°C, suggesting similar solid-phase behavior for the acetate derivative .

Solubility and Partitioning

3,4-Dimethylphenyl acetate is lipophilic (logP = 2.42), with limited water solubility (logSw = -3.59) . It dissolves readily in organic solvents such as dichloromethane, ethyl acetate, and toluene, facilitating its use in extraction and reaction processes.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration, sulfonation, and halogenation. For example, nitration with HNO₃/H₂SO₄ yields 3,4-dimethyl-5-nitrophenyl acetate, a precursor to bioactive molecules .

Fries Rearrangement

Under acidic conditions (e.g., BF₃·HOAc), the compound undergoes Fries rearrangement to form 4-hydroxy-3,5-dimethylacetophenone, a key intermediate in flavonoid synthesis .

Table 3: Representative Reactions

Reaction TypeConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C3,4-Dimethyl-5-nitrophenyl acetate65%
Fries RearrangementBF₃·HOAc, 80°C4-Hydroxy-3,5-dimethylacetophenone72%

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound is a precursor to anticoagulants like Eltrombopag. For instance, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, synthesized via hydrazine coupling, is a critical Eltrombopag intermediate .

Fragrance and Flavor Industry

Its acetylated phenolic structure contributes to woody, balsamic notes, making it valuable in perfumery. Analogous compounds are used in food flavorings due to their stability under thermal processing.

Materials Science

In polymer chemistry, it acts as a plasticizer and cross-linking agent. Derivatives enhance the flexibility of polyvinyl chloride (PVC) and epoxy resins .

Comparative Analysis with Structural Analogs

Table 4: Functional Group Effects on Properties

CompoundlogPBoiling Point (°C)Key Application
3,4-Dimethylphenyl acetate2.42297.3Pharmaceutical synthesis
3,4-Dimethylphenol2.15285.0Antioxidant production
N-(3,4-DMPH)acetamide1.98310.5Crystallography studies

Methyl substituents enhance thermal stability compared to halogenated analogs like N-(3,4-dichlorophenyl)acetamide, which decomposes at lower temperatures .

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